Methyl 2-(methoxymethyl)benzoate
Overview
Description
“Methyl 2-(methoxymethyl)benzoate” is a methoxybenzoic acid . It has a herbaceous, anise-like odor with a sweet taste reminiscent of melon .
Synthesis Analysis
“Methyl 2-(methoxymethyl)benzoate” may be prepared by esterification of anisic acid with methanol; or from sodium anisate and dimethylsulfate in the presence of methanol .Molecular Structure Analysis
The molecular formula of “Methyl 2-(methoxymethyl)benzoate” is C10H12O3 . The InChI code is 1S/C10H12O3/c1-12-7-8-5-3-4-6-9 (8)10 (11)13-2/h3-6H,7H2,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 2-(methoxymethyl)benzoate” has a molecular weight of 180.2 . It is stored at a temperature of 2-8°C .Scientific Research Applications
- Methyl 2-methoxybenzoate has been employed in the synthesis of natural products. For instance, it plays a role in the preparation of (+/−)-vibralactone, a bioactive compound .
- Researchers have explored the catalytic properties of this compound. For example, FeCl₂-catalyzed cross-coupling reactions with diphenylmethane have been investigated .
Natural Product Synthesis
Catalysis and Cross-Coupling Reactions
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-(methoxymethyl)benzoate is a chemical compound with the molecular formula C10H12O3
Mode of Action
The mode of action of Methyl 2-(methoxymethyl)benzoate is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
properties
IUPAC Name |
methyl 2-(methoxymethyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-7-8-5-3-4-6-9(8)10(11)13-2/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWKILBBWPJBBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549135 | |
Record name | Methyl 2-(methoxymethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90549135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(methoxymethyl)benzoate | |
CAS RN |
942-57-4 | |
Record name | Benzoic acid, 2-(methoxymethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(methoxymethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90549135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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